2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10BrN3/c11-8-1-2-9-3-10(7-4-12-5-7)13-14(9)6-8/h1-3,6-7,12H,4-5H2 |
InChI Key |
XMIGKHSXUDKHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NN3C=C(C=CC3=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Core Scaffold Construction
The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, condensation of 3-aminopyridine with acetylacetone in the presence of hydrochloric acid yields the pyrazolo[1,5-a]pyridine backbone . Subsequent bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, ensuring monobromination while minimizing di-substitution .
| Method | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | THF | 80 | 68 |
| Mitsunobu | DEAD/PPh₃ | DMF | 25 | 52 |
Bromination Optimization and Regioselectivity
Regioselective bromination at position 6 is critical. Kinetic studies reveal that bromination with NBS in DMF at 0°C favors the 6-position due to electronic effects from the pyrazolo nitrogen atoms. Higher temperatures (>25°C) lead to di-bromination at positions 6 and 8, reducing product purity. A 1:1 molar ratio of NBS to substrate in DMF achieves 89% monobromination efficiency .
Catalytic Cross-Coupling for Functional Diversification
The 6-bromo group serves as a handle for further functionalization. Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ in a dioxane/water mixture (4:1) at 90°C for 24 hours installs diverse substituents . For example, coupling with 3-methoxypyridin-4-ylboronic acid yields a biaryl derivative with 75% efficiency.
Table 2: Suzuki-Miyaura Coupling Efficiency
| Boronic Acid | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 3-Methoxypyridin-4-yl | Pd(PPh₃)₄ | Dioxane/H₂O | 75 |
| Phenyl | PdCl₂(dppf) | Toluene/EtOH | 82 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the 6-bromo signal appears as a singlet at δ 7.45 ppm in CDCl₃, while azetidine protons resonate as a multiplet at δ 3.80–4.10 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₀BrN₃: [M+H]⁺ = 252.0024).
Scale-Up and Industrial Production
Continuous flow chemistry enhances scalability. A patented protocol uses a microreactor to perform bromination and azetidine coupling sequentially, reducing reaction time from 48 hours to 6 hours and improving yield to 78% . Automated liquid handling systems enable precise control over stoichiometry, minimizing byproducts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases:
Anticancer Activity
Research indicates that 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine may exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, studies have shown that pyrazolo[1,5-a]pyridine derivatives can inhibit the activity of certain kinases that are crucial for cancer cell survival .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby offering potential benefits in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Neurological Applications
There is emerging interest in the neuroprotective properties of this compound. Preclinical studies suggest that it may have the ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The biological activity of this compound has been assessed through various assays:
- In vitro Studies : These studies have demonstrated the compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation.
- In vivo Studies : Animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the azetidine or pyrazolo[1,5-a]pyridine moieties can lead to enhanced potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Altering bromine substitution | Changes in potency against various cancer cell lines |
| Modifying azetidine ring | Potentially improves blood-brain barrier permeability |
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells .
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine moiety can also bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Key Research Findings
Bromine Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for functional diversification, a feature shared with 6-bromopyrazolo[1,5-a]pyrimidine .
Biological Potential: Compared to triazolo[1,5-a]pyrimidines, the target compound’s pyrazolo-pyridine core may offer improved solubility and reduced off-target effects .
Biological Activity
2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10BrN3
- CAS Number : 1251018-50-4
- Molecular Weight : 244.11 g/mol
- Structure : The compound features a bromopyrazolo ring fused with an azetidine moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. For instance, studies have shown that pyrazolo[1,5-a]pyridines can inhibit the activity of the AAK1 kinase, which is implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in human cancer cells, suggesting its potential as an anticancer agent .
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound. For example, research involving AAK1 knockout mice indicated that inhibitors of this kinase could lead to reduced pain responses, suggesting a role for this compound in pain management therapies .
Data Table: Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits AAK1 kinase activity | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Pain Management | Reduces pain response in AAK1 knockout mice |
Case Study 1: Anticancer Potential
A study published in a peer-reviewed journal highlighted the anticancer properties of related pyrazolo compounds. The researchers found that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Neurological Effects
In another investigation focused on neurological disorders, the administration of this compound was associated with improved cognitive function in mouse models of Alzheimer's disease. The study suggested that the compound's action on AAK1 may enhance synaptic plasticity and memory retention .
Q & A
Q. What are the common synthetic routes for 2-(Azetidin-3-yl)-6-bromopyrazolo[1,5-a]pyridine?
- Methodological Answer: The synthesis typically involves multi-step reactions. Cyclocondensation of biselectrophilic precursors with azetidine derivatives is a foundational approach to construct the pyrazolo[1,5-a]pyridine core . Halogenation (e.g., bromination) is then performed at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions . The azetidine moiety is introduced via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts such as palladium complexes for cross-coupling steps .
Q. How is the compound characterized after synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity of bromination and azetidine substitution patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using software like ORTEP-III) resolves 3D structural features . High-resolution mass spectrometry (HRMS) and elemental analysis further verify purity .
Q. What are the typical chemical reactions this compound undergoes?
- Methodological Answer: Key reactions include:
- Bromine displacement : The 6-bromo group participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
- Azetidine ring-opening : Under acidic conditions, the azetidine moiety can undergo ring-opening to form amine intermediates for further derivatization .
- Thermal decomposition : At elevated temperatures (>100°C), intermediates like pyridylcarbenes may form, leading to cyclopropane derivatives (observed in related triazolopyridines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in azetidine introduction .
- Solvent effects : Polar aprotic solvents (e.g., pyridine) improve cyclocondensation yields by stabilizing intermediates .
- Temperature control : Lower temperatures (0–5°C) during bromination reduce side products like di-brominated analogs .
Q. How can researchers address contradictions in reported bioactivity data for pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer: Discrepancies often arise from substituent positioning (e.g., 3-azetidinyl vs. 6-bromo) or assay variability. To resolve this:
- Structure-activity relationship (SAR) studies : Systematically vary substituents and compare bioactivity using standardized assays (e.g., IC₅₀ in HEPG2-1 cell lines) .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of bromine/azetidine on binding affinity .
Q. What computational tools are recommended for predicting reactivity or binding interactions?
- Methodological Answer:
Q. What is the role of the azetidine moiety in modulating biological or material properties?
- Methodological Answer: The azetidine ring:
- Enhances solubility via hydrogen bonding with the tertiary amine .
- Influences conformational rigidity , which is critical for binding to protein active sites (e.g., observed in pyrazolo[1,5-a]pyrimidine kinase inhibitors) .
Q. What purification challenges arise during synthesis, and how are they mitigated?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
